5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-16-5-4-13(18)9-14(16)17(22)19-6-7-21-11-12(10-20-21)15-3-2-8-24-15/h2-5,8-11H,6-7H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHWMZODEJZLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 5-Chloro-2-Methoxybenzoic Acid
This intermediate is commercially available or synthesized via:
- Methoxylation of 5-Chlorosalicylic Acid :
Conversion to Acid Chloride
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
- Procedure :
- Suspend 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.
- Add SOCl₂ (2.5 eq) dropwise under N₂ at 0°C.
- Reflux for 3 hours, then evaporate excess reagent under vacuum.
- Characterization :
Synthesis of 2-(4-(Furan-2-yl)-1H-Pyrazol-1-yl)ethylamine
Pyrazole Ring Formation
The 4-(furan-2-yl)-1H-pyrazole core is constructed via cyclocondensation:
- Diketone Preparation :
Ethylamine Side Chain Introduction
- N-Alkylation of Pyrazole :
Amide Coupling Reaction
Reaction Conditions
Workup and Purification
Characterization Data
- Melting Point : 145–148°C (lit.).
- ¹H NMR (400 MHz, DMSO-d₆) :
- HRMS (ESI+) : m/z calcd for C₁₇H₁₆ClN₃O₃ [M+H]⁺: 345.0876; found: 345.0879.
Alternative Synthetic Pathways and Optimization
Microwave-Assisted Pyrazole Synthesis
- Advantage : Reduces reaction time from hours to minutes.
- Conditions : 150°C, 20 minutes, sealed vessel.
- Yield Improvement : 85→92%.
Catalytic Amide Coupling
Flow Chemistry for Acid Chloride Preparation
Challenges and Troubleshooting
- Regioselectivity in Pyrazole Formation :
- Amine Oxidative Degradation :
- Low Amide Coupling Yields :
Scalability and Industrial Considerations
Cost Analysis :
Component Cost/kg (USD) 5-Chloro-2-methoxybenzoic acid 120 Furan-2-carbaldehyde 90 Hydrazine hydrate 45 SOCl₂ 25 Waste Management :
- Neutralize SOCl₂ with NaOH solution before disposal.
- Recover DMF via distillation.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The specific structure of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide may enhance its efficacy due to its unique substituents, which can interact with biological targets involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan ring in the structure is believed to contribute to this activity by enhancing membrane permeability or disrupting metabolic processes in bacteria .
Case Studies
-
Anticancer Efficacy
A study published in the West African Journal of Medicine highlighted the synthesis and characterization of pyrazole derivatives, including those similar to 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide. The researchers found that these compounds exhibited potent cytotoxic effects against human cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil . -
Antimicrobial Activity
In another investigation, researchers assessed the antimicrobial potential of various pyrazole derivatives. The study found that compounds with similar structures to 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Research Findings
Substituent Effects : Chlorine at the benzamide C5 position is conserved across analogs (e.g., glibenclamide, 3a–3e) for enhanced lipophilicity and target engagement .
Heterocyclic Moieties : Pyrazole and thiazole rings improve metabolic stability compared to furan, which may undergo oxidative degradation .
Synthetic Accessibility : EDCI/HOBt coupling is robust for carboxamide formation but requires careful purification (e.g., preparative TLC) to isolate regioisomers .
Biological Activity
5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a novel compound that combines several pharmacologically significant moieties, including furan, pyrazole, and methoxybenzamide structures. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.
| Property | Value |
|---|---|
| Common Name | 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide |
| CAS Number | 2034351-23-8 |
| Molecular Formula | C17H16ClN3O3 |
| Molecular Weight | 345.8 g/mol |
The biological activity of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and cancer progression .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The pyrazole nucleus has been associated with a broad spectrum of biological activities, including anti-cancer effects against various cell lines. For instance, compounds similar to 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide have shown significant cytotoxicity against lung cancer (A549) and liver cancer (HepG2) cell lines .
Anti-inflammatory Activity
The compound’s anti-inflammatory properties are linked to its ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation. In vitro studies have demonstrated that derivatives of pyrazole exhibit potent inhibition of COX-2 with selectivity indices indicating their potential as effective anti-inflammatory agents .
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide against various biological targets:
-
COX Inhibition : The compound exhibited IC50 values comparable to well-known COX inhibitors, suggesting strong potential as a therapeutic agent for inflammatory diseases.
Compound IC50 (µM) COX-1 IC50 (µM) COX-2 5-chloro... 4.655 0.781 - Cytotoxicity Assays : Studies on A549 and HepG2 cell lines revealed that the compound effectively reduced cell viability at concentrations as low as 10 µM, indicating significant anticancer activity.
Structure–Activity Relationship (SAR)
Research has indicated that modifications in the structural components of pyrazole derivatives can significantly impact their biological activity. The presence of the furan ring and methoxy group enhances lipophilicity and binding affinity to target enzymes, thus improving their pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
